![molecular formula C11H15NO B122515 6-(2-Aminopropyl)-2,3-dihydrobenzofuran CAS No. 152623-93-3](/img/structure/B122515.png)
6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Overview
Description
6-(2-Aminopropyl)-2,3-dihydrobenzofuran, commonly referred to as 6-APB, is a synthetic compound belonging to the benzofuran class. It is structurally related to amphetamines and phenethylamines, and it has gained attention due to its psychoactive properties. The compound is known for its stimulant and entactogenic effects, which are similar to those of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran typically involves the reaction of 2,3-dihydrobenzofuran with 2-bromo-1-phenylpropane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminopropyl)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzofuran-2-carboxylic acid, while reduction can produce 2-(2-aminopropyl)benzofuran-3-ol.
Scientific Research Applications
Medicine: Research is ongoing to explore its potential therapeutic applications, although its psychoactive properties and potential for abuse limit its use in clinical settings.
Industry: The compound is used in forensic science for the identification and analysis of designer drugs.
Mechanism of Action
The mechanism of action of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran involves its interaction with monoamine transporters. The compound acts as a potent inhibitor of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft . Additionally, it has been shown to act as a full agonist at the 5-HT2B receptor, contributing to its entactogenic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APB): Structurally similar to 6-APB, with similar psychoactive properties.
3,4-Methylenedioxyamphetamine (MDA): Shares entactogenic and stimulant effects with 6-APB.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its entactogenic effects, similar to those of 6-APB.
Uniqueness
6-(2-Aminopropyl)-2,3-dihydrobenzofuran is unique due to its specific binding affinity and potency at monoamine transporters and 5-HT2B receptors. This distinct pharmacological profile contributes to its unique psychoactive effects compared to other similar compounds .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-3,7-8H,4-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNGXHJGMCJRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCO2)C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934559 | |
Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152623-93-3 | |
Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152623-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-APDB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-AMINOPROPYL)-2,3-DIHYDROBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72F3CP4O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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